Alinidine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alinidine hydrobromide is an anti-arrythmic that reduces heart-rate without blockade of beta-adrenoceptors.
Scientific Research Applications
Cardiovascular Benefits
Alinidine hydrobromide has been investigated primarily for its cardiovascular benefits. It is shown to lower heart rate in patients with angina pectoris without mediating through adrenergic receptors, leading to reduced myocardial oxygen consumption and improved exercise tolerance (Simoons et al., 1982). Moreover, it has been effective in preventing postoperative supraventricular tachyarrhythmias after coronary artery bypass surgery (Kleinpeter et al., 1987) and increasing diastolic duration during exercise in patients with chronic coronary artery disease (Ferro et al., 1990).
Arrhythmia Management
Its potential in managing arrhythmias has been observed, as it was found to prevent ventricular fibrillation and reduce mortality after coronary artery occlusion in rats (Harron et al., 1985). Alinidine's role as a specific bradycardiac agent has been highlighted in managing sinus tachycardia post-open heart surgery (Skarvan, 1987), and it has been reported to reduce the incidence of ischemic ventricular fibrillation in a conscious canine model (Uprichard et al., 1989).
Comparative Studies with Other Cardiovascular Drugs
Comparative studies have shown that alinidine is a less cardiodepressive agent than metoprolol during intraoperative heart rate increases in coronary artery disease patients, indicating its potential for patients with specific cardiovascular conditions (Gombotz et al., 1988).
Angiogenesis in Ischemic and Hypertrophic Hearts
Research also indicates that alinidine-induced long-term bradycardia can stimulate angiogenesis and improve left ventricular function in hearts with compromised vascular supply due to hypertrophy or ischemic damage (Brown et al., 2005).
properties
CAS RN |
71306-36-0 |
---|---|
Product Name |
Alinidine hydrobromide |
Molecular Formula |
C12H14BrCl2N3 |
Molecular Weight |
351.07 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-N-prop-2-enyl-4,5-dihydro-1H-imidazol-2-amine;hydrobromide |
InChI |
InChI=1S/C12H13Cl2N3.BrH/c1-2-8-17(12-15-6-7-16-12)11-9(13)4-3-5-10(11)14;/h2-5H,1,6-8H2,(H,15,16);1H |
InChI Key |
JLFOQBZGELKSOT-UHFFFAOYSA-N |
SMILES |
C=CCN(C1=C(C=CC=C1Cl)Cl)C2=NCCN2.Br |
Canonical SMILES |
C=CCN(C1=C(C=CC=C1Cl)Cl)C2=NCCN2.Br |
Appearance |
Solid powder |
Other CAS RN |
71306-36-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Alinidine hydrobromide, Alinidine HBr |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.